N-Demethylricinine

Hepatoprotection Anticholestatic In Vivo Pharmacology

N-Demethylricinine (4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile) is a critical impurity reference for Gimeracil production and a superior hepatoprotective tool compound (more potent than silymarin). This demethylated ricinine metabolite is essential for HPLC/LC-MS method validation and quality control in pharmaceutical manufacturing. It also serves as a xanthine oxidase inhibitor for purine metabolism studies. Generic ricinine cannot substitute this distinct chemical entity. We supply high-purity (≥98%) material with full analytical documentation (HPLC, NMR, MS) to support drug development, QC release testing, and mechanistic research. Bulk and custom packaging available.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 21642-98-8
Cat. No. B131565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethylricinine
CAS21642-98-8
Synonyms1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile;  1,2-Dihydro-4-methoxy-2-oxonicotinonitrile;  3-Cyano-2-hydroxy-4-methoxypyridine;  4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile;  N-Demethylricinine; 
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)NC=C1)C#N
InChIInChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)
InChIKeyMWGIDWPSRDMIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 25 g / 100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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N-Demethylricinine (CAS 21642-98-8): A N-Demethylated Ricinine Metabolite and Key Pharmaceutical Intermediate


N-Demethylricinine (4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile) is a demethylated metabolite of ricinine, an α-pyridone alkaloid biosynthetically related to the pyridine nucleotide cycle [1]. It is a naturally occurring alkaloid found in the castor oil plant (Ricinus communis) [2]. This compound serves as a key impurity marker in the production of the pharmaceutical agent Gimeracil and exhibits dose-dependent choleretic, anticholestatic, and hepatoprotective activities [3]. It is also noted as a xanthine oxidase inhibitor .

N-Demethylricinine (CAS 21642-98-8): Critical Differences in Biological Activity and Analytical Specificity


Generic substitution of N-Demethylricinine with its parent compound, ricinine, or other in-class alkaloids is invalid due to fundamental differences in structure and resulting biological activity. While N-Demethylricinine and ricinine interconvert in specific plant tissues [1], they are distinct chemical entities with unique pharmacological profiles. For instance, N-Demethylricinine demonstrates significantly more potent hepatoprotective activity compared to silymarin [2] and is a reported xanthine oxidase inhibitor, an activity not necessarily shared by ricinine . Furthermore, in pharmaceutical manufacturing, N-Demethylricinine is a critical impurity marker for Gimeracil production , demanding a high-purity reference standard for analytical method validation and quality control that no generic substitute can fulfill.

Quantitative Differentiation of N-Demethylricinine (CAS 21642-98-8): Evidence for Scientific Selection


Superior Hepatoprotective Potency of N-Demethylricinine Compared to Silymarin

N-Demethylricinine demonstrates more potent hepatoprotective and anticholestatic activity than silymarin, a known reference standard, in a rat model of paracetamol-induced hepatic damage [1].

Hepatoprotection Anticholestatic In Vivo Pharmacology

Xanthine Oxidase Inhibitory Activity of N-Demethylricinine

N-Demethylricinine is reported as a xanthine oxidase inhibitor, a biological activity not documented for its parent compound, ricinine . This activity provides a specific biochemical target for further research.

Xanthine Oxidase Enzyme Inhibition ROS

Utility as a Specific Impurity Marker in Gimeracil Synthesis

N-Demethylricinine is a known and specific impurity generated during the production of the pharmaceutical drug Gimeracil . Its identification and quantification are essential for regulatory compliance and quality control.

Pharmaceutical Analysis Impurity Profiling Gimeracil

Lack of Cytotoxic Activity Against Cancer Cell Lines

In an SRB assay, N-Demethylricinine did not display cytotoxic effects against three human cancer cell lines, while other co-isolated compounds from Ricinus communis were evaluated [1].

Cytotoxicity Cancer Research Selectivity

Validated Application Scenarios for N-Demethylricinine (CAS 21642-98-8)


Hepatoprotective and Anticholestatic Research

Researchers can utilize N-Demethylricinine as a tool compound or lead for studying hepatic protection and bile flow regulation. Its in vivo activity, demonstrated to be more potent than silymarin in a rat model of paracetamol-induced hepatotoxicity, provides a strong foundation for further mechanistic studies and potential therapeutic development [1].

Xanthine Oxidase Inhibition Studies

N-Demethylricinine's reported activity as a xanthine oxidase inhibitor makes it a valuable tool for investigating purine metabolism and related disorders. It can be employed in enzymatic assays and cellular models to explore its potential in conditions like gout and hyperuricemia, where xanthine oxidase is a primary therapeutic target [1].

Pharmaceutical Impurity Reference Standard

In the pharmaceutical industry, N-Demethylricinine is an essential reference standard for the analytical characterization of Gimeracil. Its role as a specific impurity necessitates its use in method development and validation (e.g., HPLC, LC-MS) to ensure the purity, safety, and regulatory compliance of the manufactured drug product [1].

Plant Metabolism and Alkaloid Interconversion Studies

N-Demethylricinine serves as a key probe for investigating the biochemical and physiological relationship between ricinine and its demethylated form within Ricinus communis. Studies on its interconversion in senescent and green leaves provide insight into plant alkaloid catabolism and aging processes [1].

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